In Vitro Stability: 3-Deaza vs. 3-Methyladenine
The target compound, 3-deaza-3-methyladenine (3-dMeA), is a stable isostere of the endogenous DNA lesion N3-methyladenine (3-MeA). In contrast to 3-MeA, which has a short half-life in vitro (4-24 hours) that complicates biochemical studies [1], 3-dMeA exhibits high stability under standard experimental conditions, enabling precise, steady-state kinetic analyses [1]. This stability differential is a primary reason for its selection as a model substrate in DNA polymerase studies [2].
3-MeA: half-life 4–24 h
| Evidence Dimension | In vitro half-life (stability) |
|---|---|
| Target Compound Data | Stable (no reported degradation under experimental conditions; used for steady-state kinetics) |
| Comparator Or Baseline | N3-methyladenine (3-MeA): half-life between 4 and 24 h |
| Quantified Difference | Target compound is stable, comparator has a short half-life (4-24 h) |
| Conditions | In vitro biochemical assays (as referenced in the study) |
Why This Matters
This stability difference is decisive for procurement: 3-dMeA enables reproducible, quantitative enzymatic assays that are impossible with the labile 3-MeA, making it an essential tool compound for DNA damage and repair research.
- [1] Yoon JH, Roy Choudhury J, Park J, Prakash S, Prakash L. Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine. J Biol Chem. 2017;292(45):18682-18688. View Source
- [2] Yoon JH, Roy Choudhury J, Park J, Prakash S, Prakash L. Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine. J Biol Chem. 2017;292(45):18682-18688. (Introduction section) View Source
